molecular formula C27H24N2O4 B4160480 N-[1-(2H-13-BENZODIOXOL-5-YL)ETHYL]-2-(2-ETHOXYPHENYL)QUINOLINE-4-CARBOXAMIDE

N-[1-(2H-13-BENZODIOXOL-5-YL)ETHYL]-2-(2-ETHOXYPHENYL)QUINOLINE-4-CARBOXAMIDE

Cat. No.: B4160480
M. Wt: 440.5 g/mol
InChI Key: CPUVOKPHONHAQV-UHFFFAOYSA-N
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Description

N-[1-(2H-13-BENZODIOXOL-5-YL)ETHYL]-2-(2-ETHOXYPHENYL)QUINOLINE-4-CARBOXAMIDE is a synthetic compound that has garnered interest in the scientific community due to its potential applications in various fields such as chemistry, biology, and medicine. This compound features a complex structure that includes a benzodioxole moiety, an ethoxyphenyl group, and a quinolinecarboxamide framework, making it a unique molecule for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2H-13-BENZODIOXOL-5-YL)ETHYL]-2-(2-ETHOXYPHENYL)QUINOLINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole and quinoline intermediates. The benzodioxole moiety can be synthesized from catechol with disubstituted halomethanes . The quinolinecarboxamide framework is often constructed through a series of reactions including nitration, reduction, and cyclization.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2H-13-BENZODIOXOL-5-YL)ETHYL]-2-(2-ETHOXYPHENYL)QUINOLINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form corresponding quinones.

    Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.

    Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism by which N-[1-(2H-13-BENZODIOXOL-5-YL)ETHYL]-2-(2-ETHOXYPHENYL)QUINOLINE-4-CARBOXAMIDE exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may target microtubules and tubulin proteins, causing mitotic blockade and cell apoptosis by modulating microtubule assembly . This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2H-13-BENZODIOXOL-5-YL)ETHYL]-2-(2-ETHOXYPHENYL)QUINOLINE-4-CARBOXAMIDE stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-(2-ethoxyphenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O4/c1-3-31-24-11-7-5-9-20(24)23-15-21(19-8-4-6-10-22(19)29-23)27(30)28-17(2)18-12-13-25-26(14-18)33-16-32-25/h4-15,17H,3,16H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPUVOKPHONHAQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NC(C)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[1-(2H-13-BENZODIOXOL-5-YL)ETHYL]-2-(2-ETHOXYPHENYL)QUINOLINE-4-CARBOXAMIDE
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N-[1-(2H-13-BENZODIOXOL-5-YL)ETHYL]-2-(2-ETHOXYPHENYL)QUINOLINE-4-CARBOXAMIDE
Reactant of Route 3
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N-[1-(2H-13-BENZODIOXOL-5-YL)ETHYL]-2-(2-ETHOXYPHENYL)QUINOLINE-4-CARBOXAMIDE
Reactant of Route 4
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N-[1-(2H-13-BENZODIOXOL-5-YL)ETHYL]-2-(2-ETHOXYPHENYL)QUINOLINE-4-CARBOXAMIDE
Reactant of Route 5
N-[1-(2H-13-BENZODIOXOL-5-YL)ETHYL]-2-(2-ETHOXYPHENYL)QUINOLINE-4-CARBOXAMIDE
Reactant of Route 6
N-[1-(2H-13-BENZODIOXOL-5-YL)ETHYL]-2-(2-ETHOXYPHENYL)QUINOLINE-4-CARBOXAMIDE

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